2-(3-Bromo-2,6-difluorophenyl)acetonitrile 2-(3-Bromo-2,6-difluorophenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 1516081-14-3
VCID: VC2879343
InChI: InChI=1S/C8H4BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2
SMILES: C1=CC(=C(C(=C1F)CC#N)F)Br
Molecular Formula: C8H4BrF2N
Molecular Weight: 232.02 g/mol

2-(3-Bromo-2,6-difluorophenyl)acetonitrile

CAS No.: 1516081-14-3

Cat. No.: VC2879343

Molecular Formula: C8H4BrF2N

Molecular Weight: 232.02 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-2,6-difluorophenyl)acetonitrile - 1516081-14-3

Specification

CAS No. 1516081-14-3
Molecular Formula C8H4BrF2N
Molecular Weight 232.02 g/mol
IUPAC Name 2-(3-bromo-2,6-difluorophenyl)acetonitrile
Standard InChI InChI=1S/C8H4BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2
Standard InChI Key IWAMIZNQNATIKJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1F)CC#N)F)Br
Canonical SMILES C1=CC(=C(C(=C1F)CC#N)F)Br

Introduction

Chemical Structure and Identification

2-(3-Bromo-2,6-difluorophenyl)acetonitrile is characterized by a phenyl ring substituted with bromine and two fluorine atoms, along with an acetonitrile functional group. The presence of these halogen substituents imparts unique chemical and physical properties to the molecule, distinguishing it from other phenylacetonitriles.

Chemical Identifiers

The compound can be identified through various standardized chemical nomenclature systems as detailed in Table 1.

ParameterValue
Compound Name2-(3-bromo-2,6-difluorophenyl)acetonitrile
CAS Number1516081-14-3
Molecular FormulaC₈H₄BrF₂N
Molecular Weight232.02 g/mol
SMILESC1=CC(=C(C(=C1F)CC#N)F)Br
InChIInChI=1S/C8H4BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2
InChIKeyIWAMIZNQNATIKJ-UHFFFAOYSA-N
PubChem CID83350250
MDL NumberMFCD28383744

Table 1: Chemical identifiers for 2-(3-Bromo-2,6-difluorophenyl)acetonitrile

Structural Features

The molecular structure features a phenyl ring with distinct substitution patterns:

  • A bromine atom at position 3

  • Fluorine atoms at positions 2 and 6

  • An acetonitrile (CH₂CN) group attached to the phenyl ring

This particular arrangement of substituents creates a unique electronic environment that influences the compound's reactivity and applications in organic synthesis.

Physicochemical Properties

The physicochemical properties of 2-(3-Bromo-2,6-difluorophenyl)acetonitrile provide important insights into its behavior in different chemical environments and its potential applications.

Physical Properties

The compound appears as a powder at room temperature with properties typical of halogenated aromatic compounds . Its relatively high molecular weight and the presence of halogen atoms contribute to its stability and specific physical characteristics.

Collision Cross-Section Data

Mass spectrometry analysis provides valuable information about the compound's behavior in various ionization conditions, as demonstrated by the predicted collision cross-section data in Table 2.

Adductm/zPredicted CCS (Ų)
[M+H]⁺231.95680145.1
[M+Na]⁺253.93874149.4
[M+NH₄]⁺248.98334146.8
[M+K]⁺269.91268144.8
[M-H]⁻229.94224137.7
[M+Na-2H]⁻251.92419146.0
[M]⁺230.94897141.9
[M]⁻230.95007141.9

Table 2: Predicted collision cross-section data for 2-(3-Bromo-2,6-difluorophenyl)acetonitrile in various ionization states

Chemical Reactivity

The compound's reactivity is significantly influenced by its functional groups:

  • The nitrile group (C≡N) is electrophilic and can undergo various transformations, including hydrolysis to carboxylic acids and reduction to amines.

  • The halogenated phenyl ring can participate in coupling reactions, particularly at the bromine position, which makes it valuable in cross-coupling chemistry.

  • The presence of fluorine atoms enhances the compound's stability while also activating certain positions on the aromatic ring for specific reactions.

Synthesis and Preparation

The synthesis of 2-(3-Bromo-2,6-difluorophenyl)acetonitrile is of particular interest to organic chemists seeking to utilize this compound as an intermediate in various synthetic pathways.

Synthetic Routes

The typical synthesis involves the reaction of appropriately halogenated benzyl halides with cyanide sources under controlled conditions. The reaction scheme generally follows:

  • Preparation of a suitable 3-bromo-2,6-difluorobenzyl halide precursor

  • Nucleophilic substitution with a cyanide source (typically potassium cyanide)

  • Purification steps to obtain the desired product

The exact methodology may vary depending on available starting materials and desired yields.

Industrial Production Considerations

For industrial-scale production, several factors must be considered:

  • Selection of appropriate cyanide sources that balance reactivity with safety

  • Optimization of reaction conditions to maximize yield and minimize byproducts

  • Implementation of proper safety protocols due to the use of cyanide reagents

  • Development of efficient purification methods suitable for large-scale production

Applications and Utility

2-(3-Bromo-2,6-difluorophenyl)acetonitrile serves as a versatile building block in organic synthesis, with applications spanning multiple fields of chemistry.

Role in Organic Synthesis

The compound functions as a valuable intermediate in organic synthesis due to its reactive functional groups:

  • The nitrile group can undergo various transformations:

    • Hydrolysis to form carboxylic acids

    • Reduction to primary amines

    • Reaction with Grignard reagents to form ketones

    • Cycloaddition reactions to form heterocycles

  • The brominated position provides opportunities for:

    • Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

    • Metal-halogen exchange reactions

    • Directed ortho-lithiation chemistry

Structure-Activity Relationships

The unique arrangement of halogens in this compound may contribute to specific biological interactions:

  • Fluorine atoms can strengthen binding interactions through hydrogen bonding and electrostatic effects

  • The bromine substituent provides opportunities for further functionalization to optimize biological activity

  • The nitrile group can serve as a hydrogen bond acceptor in protein binding interactions

Comparison with Structurally Related Compounds

Understanding the relationship between 2-(3-Bromo-2,6-difluorophenyl)acetonitrile and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.

Structural Variations

The positioning of halogen substituents significantly impacts chemical reactivity and potential applications, as shown in Table 3.

CompoundStructural DifferenceCAS NumberImpact on Properties
2-(4-Bromo-2,6-difluorophenyl)acetonitrileBromine at position 4 instead of 3537033-52-6Different electronic distribution affecting reactivity
2-(2-Bromo-3,6-difluorophenyl)acetonitrileDifferent arrangement of bromine and fluorineNot specified in search resultsAltered steric effects and reaction profile
2-(4-Bromo-3,5-difluorophenyl)acetonitrileFluorine at positions 3 and 5Not specified in search resultsModified electronic and steric properties

Table 3: Comparison of 2-(3-Bromo-2,6-difluorophenyl)acetonitrile with structurally related compounds

Reactivity Differences

The position of substituents affects the compound's reactivity in several ways:

  • Electronic effects: Different halogen arrangements alter the electron distribution in the aromatic ring, influencing nucleophilic and electrophilic reactions

  • Steric effects: The positioning of substituents can hinder or facilitate approach of reagents

  • Directing effects: The substituents influence the regioselectivity of further reactions on the aromatic ring

Future Research Directions

The unique structure and properties of 2-(3-Bromo-2,6-difluorophenyl)acetonitrile present several opportunities for future research and development.

Synthetic Applications

Further exploration of this compound's utility in organic synthesis could focus on:

  • Development of new synthetic methodologies using the compound as a building block

  • Investigation of its reactivity in novel coupling reactions

  • Exploration of stereoselective transformations of the nitrile group

Pharmaceutical Development

Potential pharmaceutical applications that warrant investigation include:

  • Systematic screening for biological activity against various targets

  • Structure-activity relationship studies to optimize potential pharmacological properties

  • Development of libraries of derivatives for drug discovery programs

  • Investigation of the compound's potential as a pharmacophore in medicinal chemistry

Material Science Applications

The compound's unique structural features suggest potential applications in materials science:

  • Investigation of its incorporation into functional materials

  • Exploration of its utility in polymer chemistry

  • Development of halogenated materials with specific electronic or optical properties

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